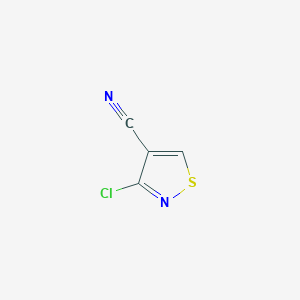

3-Chloroisothiazole-4-carbonitrile

説明

特性

分子式 |

C4HClN2S |

|---|---|

分子量 |

144.58 g/mol |

IUPAC名 |

3-chloro-1,2-thiazole-4-carbonitrile |

InChI |

InChI=1S/C4HClN2S/c5-4-3(1-6)2-8-7-4/h2H |

InChIキー |

QNPYXNLPNBOSHI-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NS1)Cl)C#N |

正規SMILES |

C1=C(C(=NS1)Cl)C#N |

製品の起源 |

United States |

Reactivity Profiles and Transformational Chemistry of 3 Chloroisothiazole 4 Carbonitrile

Carbon-Carbon Bond Forming Reactions

The isothiazole (B42339) nucleus is a significant scaffold in medicinal and materials chemistry. The functionalization of this ring system, particularly through the formation of carbon-carbon bonds, is a key strategy for developing novel compounds. 3-Chloroisothiazole-4-carbonitrile offers a reactive handle at the C3-position for such transformations.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C bonds. The reactivity of the chlorine atom in this compound is influenced by the electron-withdrawing nature of the adjacent sulfur atom and the nitrile group, making it a viable, albeit sometimes challenging, substrate for these transformations.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, has been investigated using analogues of this compound. Research on 3,5-dichloroisothiazole-4-carbonitrile (B127508) demonstrates that Suzuki coupling occurs with high regioselectivity. The chlorine atom at the C5-position is significantly more reactive than the one at the C3-position. capes.gov.brnih.gov

This selective reactivity allows for the synthesis of various 3-chloro-5-arylisothiazole-4-carbonitriles in high yields. capes.gov.brnih.gov The reaction conditions, including the choice of palladium catalyst, base, and solvent, have been optimized to favor this selective coupling. capes.gov.brnih.gov For instance, the use of Pd(PPh₃)₄ with a base like sodium carbonate in a solvent mixture such as toluene/water is effective. capes.gov.br Subsequent attempts to perform a second Suzuki coupling to replace the remaining chlorine at the C3-position on the resulting 3-chloro-5-phenylisothiazole-4-carbonitrile (B1331728) have been shown to be unsuccessful under typical conditions, highlighting the lower reactivity of the C3-chloro substituent. nih.gov

| Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 94 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 96 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 92 |

| Methylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 75 |

The Stille coupling involves the reaction of an organotin compound with an organic halide. While specific studies on this compound are limited, research on related halo-isothiazole systems provides valuable insights. For example, studies on 3,5-diphenylisothiazole derivatives bearing halogens at the C4-position show that Stille couplings are effective for creating C-C bonds. organic-chemistry.org The reactivity of the halide in Stille reactions typically follows the order I > Br >> Cl, suggesting that the C3-chloro group in the title compound would require forcing conditions to react. In a study of 3-bromo-4,5-diphenylisothiazole, Stille couplings were reported to be ineffective, further indicating the challenges with less reactive halogens on this heterocyclic system. organic-chemistry.org However, 4-iodo-3,5-diphenylisothiazole couples efficiently with tributyl(phenyl)stannane. organic-chemistry.org

| Organotin Reagent | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | Reflux, 24h | 85 |

| Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ | Toluene | Reflux, 24h | 78 |

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. This method can be more reactive than Suzuki or Stille couplings, particularly for less reactive chlorides. Research on related isothiazoles demonstrates the feasibility of this reaction. For instance, 3-bromo-4,5-diphenylisothiazole, which was unreactive in Suzuki and Stille couplings, successfully reacts with phenylzinc chloride in the presence of a palladium catalyst to yield 3,4,5-triphenylisothiazole. organic-chemistry.org This finding is significant as it shows that the C3-position of the isothiazole ring can be functionalized using a sufficiently reactive organometallic partner like an organozinc reagent. organic-chemistry.org

| Organozinc Reagent | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | Reflux, 2h | 60 |

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org The reactivity of the organic halide is a critical factor, with the general trend being I > Br > Cl. researchgate.net Consequently, aryl chlorides are the most challenging substrates for this reaction.

While traditionally a copper-catalyzed reaction, palladium-catalyzed Ullmann-type homocoupling reactions are also known. These reactions lead to the formation of symmetrical biaryl compounds. Studies have shown that isothiazole derivatives can undergo such dimerizations. For example, the silver-mediated, palladium-catalyzed oxidative dimerization of this compound has been reported to produce 3,3'-dichloro-5,5'-biisothiazole-4,4'-dicarbonitrile in good yield. nih.gov In a related palladium-catalyzed reaction, 4-bromo-3-iodo-5-phenylisothiazole undergoes a regiospecific Ullmann-type homocoupling at the more reactive C3-iodo position to yield 3,3'-bi(4-bromo-5-phenylisothiazole). organic-chemistry.org These results indicate that C-C bond formation via homocoupling is a feasible pathway for these substrates.

| Substrate | Catalyst/Mediator | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Pd-catalyst / Ag-mediator | 3,3'-Dichloro-5,5'-biisothiazole-4,4'-dicarbonitrile | 69 | nih.gov |

| 4-Bromo-3-iodo-5-phenylisothiazole | Pd(OAc)₂/Xantphos | 3,3'-Bi(4-bromo-5-phenylisothiazole) | 40 | organic-chemistry.org |

Nucleophilic Substitution Reactions

The presence of both a halogen and a nitrile group on the isothiazole ring of this compound provides two potential sites for nucleophilic attack.

The chlorine atom at the 3-position of the isothiazole ring is susceptible to nucleophilic substitution. This type of reaction is a fundamental transformation in organic chemistry, allowing for the introduction of a wide range of functional groups. masterorganicchemistry.com The reactivity of the halogen as a leaving group generally follows the order I > Br > Cl. vanderbilt.edu

In a related system, the reaction of 3,5-dichloroisothiazole-4-carbonitrile with nucleophiles such as sodium sulfide (B99878) leads to the displacement of the chlorine atom at the 5-position to form a thioether-linked dimer. mdpi.com This suggests that the chlorine atom in this compound could be displaced by various nucleophiles to introduce new functionalities at the C3 position.

The nitrile group is a versatile functional group that can undergo a variety of transformations. chemistrysteps.comyoutube.comchadsprep.com It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. chemistrysteps.comyoutube.com

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Acid-catalyzed hydrolysis first produces an amide, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.com Milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can selectively reduce nitriles to aldehydes. vanderbilt.edu

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the carbon-nitrogen triple bond of a nitrile to form an imine intermediate, which is then hydrolyzed to a ketone upon acidic workup. chemistrysteps.comyoutube.com

Table 2: Potential Transformations of the Nitrile Group

| Reagent(s) | Product Functional Group |

| H₃O⁺, heat | Carboxylic Acid chemistrysteps.com |

| 1. LiAlH₄; 2. H₂O | Primary Amine chemistrysteps.com |

| 1. DIBAL-H; 2. H₂O | Aldehyde vanderbilt.edu |

| 1. Grignard Reagent (R-MgX); 2. H₃O⁺ | Ketone chemistrysteps.com |

Reduction and Hydrodehalogenation Chemistry

Reduction reactions can target either the nitrile group or the chloro-substituent of this compound. Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common reduction process. This can be achieved through various methods, including catalytic hydrogenation.

The formation of 5,5′-thiobis(this compound) from 3,5-dichloroisothiazole-4-carbonitrile with reagents like sodium thiocyanate (B1210189) or sodium sulfide suggests that the halogen at the 5-position is more reactive towards certain nucleophiles. mdpi.com This reactivity difference could potentially be exploited for selective hydrodehalogenation.

Functional Group Interconversions of Chloro- and Cyano-Isothiazoles

Functional group interconversions are fundamental to organic synthesis, allowing for the strategic modification of molecules. imperial.ac.ukmit.edu For this compound, this involves transformations of the chloro and cyano groups.

The chloro group can be converted to other halides, such as bromo or iodo, through reactions like the Finkelstein reaction. vanderbilt.edu This can be useful as iodides and bromides are often better leaving groups in subsequent substitution reactions. vanderbilt.edu

The nitrile group offers a plethora of interconversion possibilities. As previously mentioned, it can be converted to an amide, carboxylic acid, amine, or ketone. vanderbilt.educhemistrysteps.com These transformations significantly expand the synthetic utility of the this compound scaffold, providing access to a wide array of derivatives with potentially interesting biological or material properties.

Table 3: Summary of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Chloro | NaI, acetone | Iodo vanderbilt.edu |

| Nitrile | H₃O⁺, heat | Carboxylic Acid chemistrysteps.com |

| Nitrile | 1. LiAlH₄; 2. H₂O | Primary Amine chemistrysteps.com |

| Nitrile | 1. DIBAL-H; 2. H₂O | Aldehyde vanderbilt.edu |

| Nitrile | 1. R-MgX; 2. H₃O⁺ | Ketone chemistrysteps.com |

Advanced Spectroscopic and Structural Elucidation of 3 Chloroisothiazole 4 Carbonitrile Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including heterocyclic compounds like 3-chloroisothiazole-4-carbonitrile derivatives. ipb.ptresearchgate.net It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional ¹H and ¹³C NMR spectra are fundamental tools for assigning the structure of newly synthesized compounds. researchgate.netbeilstein-journals.org For instance, in the characterization of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed distinct signals for the aromatic protons. mdpi.com Specifically, two doublets were observed at δ 7.47 (J = 8.2 Hz) and δ 7.35 (J = 8.2 Hz), corresponding to the protons on the p-tolyl group. mdpi.com

The ¹³C NMR spectrum of the same compound revealed the presence of one methyl (CH₃) group, two methine (CH) resonances, and six quaternary carbon signals. mdpi.com A key resonance at 110.5 ppm was assigned to the nitrile (C≡N) group. mdpi.com The assignment of carbon types (CH₃, CH₂, CH, and quaternary carbons) is often facilitated by techniques like the Attached Proton Test (APT). mdpi.com The chemical shifts in NMR spectra are sensitive to the solvent used, which can influence the position of proton and carbon signals. ipb.pt

Table 1: ¹H and ¹³C NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 7.47 (d, J=8.2 Hz) | Ar-H | mdpi.com |

| ¹H | 7.35 (d, J=8.2 Hz) | Ar-H | mdpi.com |

This table presents selected NMR data for 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile in CDCl₃.

While standard ¹H and ¹³C NMR are powerful for determining basic connectivity, advanced techniques are necessary for a deeper understanding of molecular conformation and stereodynamics. unibas.it Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is particularly useful for studying processes like internal rotation and ring inversion. unibas.it By simulating the changes in spectral line shapes with temperature, it is possible to determine the energy barriers for these conformational changes. unibas.it

For complex heterocyclic structures, two-dimensional (2D) NMR experiments are invaluable. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C nuclei, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically over two or three bonds), which is crucial for piecing together the complete molecular skeleton. researchgate.netmdpi.com These advanced methods help to resolve ambiguities that may arise from overlapping signals in 1D spectra and provide a more complete picture of the molecular structure in solution. ipb.ptcopernicus.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule. researchgate.netresearchgate.net

IR and Raman spectroscopy provide complementary information about the molecular vibrations of this compound and its derivatives. The presence of specific functional groups gives rise to characteristic absorption or scattering bands.

For example, in the analysis of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, the Fourier Transform Infrared (FTIR) spectrum clearly indicated the presence of a nitrile (C≡N) group with a characteristic resonance at 2228 cm⁻¹. mdpi.com Other observed bands included those for aryl C–H stretching (3048 cm⁻¹) and alkyl C–H stretching (2920 cm⁻¹). mdpi.com

The vibrational spectra of thiazole (B1198619) and its derivatives have been studied extensively. cdnsciencepub.com The C=C and C=N stretching vibrations within the thiazole ring typically appear in the region of 1650-1400 cm⁻¹. scialert.net For instance, in one study on a thiazole derivative, C=C stretching vibrations were assigned to bands observed in the IR spectrum at 1617 and 1546 cm⁻¹ and in the Raman spectrum at 1609 and 1583 cm⁻¹. scialert.net The C-S stretching mode of the thiazole ring is often found at lower wavenumbers. scialert.net

Table 2: Characteristic Vibrational Frequencies for a this compound Derivative

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| Aryl C–H stretch | 3048 | FTIR | mdpi.com |

| Alkyl C–H stretch | 2920 | FTIR | mdpi.com |

This table displays selected vibrational frequencies for 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. masterorganicchemistry.com This technique is particularly useful for characterizing conjugated systems and heterocyclic rings. The absorption of UV-Vis radiation promotes electrons from lower energy orbitals (like non-bonding, n, or π bonding orbitals) to higher energy anti-bonding orbitals (π*). masterorganicchemistry.com

In the case of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, the UV-Vis spectrum recorded in dichloromethane (B109758) showed a maximum absorption (λₘₐₓ) at 309 nm (log ε 4.02), which is consistent with the presence of an intact isothiazole (B42339) ring. mdpi.com The position and intensity of absorption bands can be influenced by the solvent and the substituents on the heterocyclic ring. mdpi.comnih.gov Generally, molecules containing carbonyl (C=O) groups exhibit weak absorptions around 270-300 nm, corresponding to n→π* transitions. masterorganicchemistry.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

For 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, mass spectrometry revealed a molecular ion (M⁺) peak at an m/z of 234. mdpi.com Crucially, an isotope peak (M⁺+2) was observed at m/z 236 with an intensity of about 22% relative to the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. mdpi.com The fragmentation pattern of a molecule in the mass spectrometer can provide clues about its structure, as weaker bonds are more likely to break, leading to the formation of characteristic fragment ions.

X-ray Diffraction Techniques for Crystalline Structures

X-ray diffraction (XRD) is an indispensable tool for determining the three-dimensional atomic arrangement within a crystalline solid. This technique relies on the constructive interference of monochromatic X-rays with the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to a specific crystalline structure, providing a "fingerprint" for identification and detailed structural analysis.

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography stands as the most definitive method for elucidating the precise molecular structure of a compound, including bond lengths, bond angles, and stereochemistry. researchgate.net This technique requires a high-quality single crystal, typically less than a millimeter in any dimension. When a focused beam of X-rays is directed at the crystal, it diffracts the beams in specific directions, creating a pattern of spots. By analyzing the position and intensity of these spots, a detailed three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed.

While a crystal structure for this compound itself is not publicly documented, the analysis of a related derivative, 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, provides valuable insight into the structural characteristics of a chlorinated isothiazole ring system. researchgate.net The crystallographic data for this derivative, obtained from slow evaporation in ethyl acetate (B1210297), reveals its solid-state conformation and intermolecular interactions. researchgate.net

Table 1: Crystallographic Data for a 3-Chloroisothiazole Derivative

| Parameter | 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide researchgate.net |

|---|---|

| Empirical Formula | C₁₁H₆Cl₂N₂O₃S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.486 |

This interactive table provides a summary of the unit cell parameters for a derivative of 3-chloroisothiazole. These parameters define the size and shape of the repeating unit in the crystal lattice.

The determination of such crystal structures is crucial for understanding structure-activity relationships, polymorphism, and the solid-state packing of molecules, which can influence physical properties like solubility and melting point.

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. nih.gov Unlike single crystal XRD, PXRD is performed on a finely ground powder, which contains a vast number of tiny, randomly oriented crystallites. The X-ray beam interacts with these crystallites, and the diffracted X-rays form a characteristic pattern of peaks at different angles. ucmerced.edu

The primary applications of PXRD in the context of this compound and its derivatives would include:

Phase Identification: The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. By comparing the experimental pattern to a database of known patterns, the identity of the compound can be confirmed. ucmerced.edu

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern, allowing for the assessment of the bulk sample's purity.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is critical in pharmaceutical and materials science, as different polymorphs can have different physical properties.

Unit Cell Determination: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. nih.gov

A typical PXRD analysis involves plotting the intensity of the diffracted X-rays against the diffraction angle (2θ). The resulting diffractogram for a pure, crystalline sample of a this compound derivative would be expected to show a series of sharp peaks at characteristic 2θ values.

Table 2: Hypothetical PXRD Peak Data for a Crystalline this compound Derivative

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 15.8 | 5.61 | 40 |

| 20.3 | 4.37 | 100 |

| 25.1 | 3.55 | 65 |

| 28.9 | 3.09 | 70 |

This interactive table presents a hypothetical set of PXRD data. The 2θ values correspond to the diffraction angles, d-spacing represents the distance between crystal lattice planes, and the relative intensity indicates the strength of the diffraction peak.

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopic techniques are crucial for analyzing the elemental composition and chemical states of the outermost layers of a material. This information is particularly important for understanding surface reactivity, catalysis, and the performance of materials in various applications.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that analyzes the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface.

For a molecule like this compound, XPS would provide detailed information about the chemical environment of each element: carbon, chlorine, nitrogen, and sulfur. The binding energy of the core electrons is sensitive to the local chemical environment, including the oxidation state and the types of atoms to which it is bonded.

A survey XPS spectrum would first be acquired to identify all the elements present on the surface. High-resolution spectra would then be obtained for each element of interest. For this compound, the high-resolution XPS spectra would be expected to show:

C 1s: Multiple peaks corresponding to the different carbon environments: the C-Cl bond, the C-C bond, the C=N bond of the isothiazole ring, and the carbon of the nitrile group.

N 1s: Peaks corresponding to the nitrogen in the isothiazole ring and the nitrogen in the nitrile group.

S 2p: A doublet peak (2p₃/₂ and 2p₁/₂) characteristic of the sulfur atom in the isothiazole ring.

Cl 2p: A doublet peak (2p₃/₂ and 2p₁/₂) corresponding to the chlorine atom attached to the isothiazole ring.

Table 3: Expected XPS Binding Energy Ranges for Functional Groups in this compound

| Element | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | ~284.8 |

| C-N | ~286.0 | |

| C-Cl | ~287.0 | |

| C≡N | ~286.5 | |

| N 1s | Isothiazole Ring | ~400.0 |

| Nitrile (C≡N) | ~399.0 | |

| S 2p | Isothiazole Ring | ~164.0 |

| Cl 2p | C-Cl | ~200.0 |

This interactive table provides expected binding energy ranges for the different chemical environments of the atoms in this compound. These values are indicative and can shift based on the specific molecular structure and intermolecular interactions.

The precise binding energies and the relative intensities of these peaks would provide invaluable information about the electronic structure and surface composition of this compound and its derivatives.

Computational and Theoretical Investigations of 3 Chloroisothiazole 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules like 3-chloroisothiazole-4-carbonitrile.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies are instrumental in understanding the electron distribution and chemical behavior of isothiazole (B42339) systems. For the broader class of isothiazoles, DFT calculations, often using the B3LYP hybrid functional with various basis sets (e.g., 6-31G(d,p)), have been successfully employed to optimize molecular geometries and analyze electronic structures. These studies reveal the influence of different substituents on the isothiazole ring. For instance, in related 3-substituted 4,5-dichloroisothiazoles, DFT has been used to analyze noncovalent interactions and molecular electrostatic potential (MEP) surfaces, providing insight into how substituents modulate the electronic environment of the ring.

The electronic structure of this compound is characterized by the electron-withdrawing nature of both the chlorine atom at the 3-position and the nitrile group at the 4-position. These groups significantly influence the electron density distribution across the isothiazole ring, impacting its reactivity and intermolecular interactions.

Calculation of Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.

For isothiazole derivatives, the HOMO is typically a π-orbital distributed over the heterocyclic ring, while the LUMO is a π* anti-bonding orbital. The presence of electron-withdrawing groups, such as the chloro and cyano groups in this compound, is expected to lower the energy of both the HOMO and LUMO. However, the effect is generally more pronounced on the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted isothiazole. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Computational studies on other heterocyclic systems have shown that the HOMO-LUMO gap can be precisely calculated and correlated with the molecule's electronic absorption properties and kinetic stability. For example, in a series of benzothiazole (B30560) derivatives, the calculated HOMO-LUMO gaps ranged from 4.46 to 4.73 eV, with substituents significantly influencing this value.

Table 1: Representative Frontier Molecular Orbital Data for Related Heterocyclic Compounds

| Compound Class | Substituents | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazoles | -CF3 | DFT/B3LYP | - | - | 4.46 |

| Thiazole-hydrazones | Phenyl | DFT/B3LYP | - | - | 3.51 |

| Thiazole-hydrazones | Halogenated Phenyl | DFT/B3LYP | - | - | 4.38 |

This table presents data from related heterocyclic systems to illustrate the typical range of values obtained through DFT calculations. Specific values for this compound are not available.

Dipole Moment and Reactivity Indices Determination

Conceptual DFT also allows for the calculation of various reactivity indices from the HOMO and LUMO energies. These indices help in predicting the chemical behavior of the molecule.

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Calculated as μ² / (2η). This index quantifies the ability of a molecule to accept electrons. Due to its electron-withdrawing substituents, this compound is expected to have a significant electrophilicity index.

Conformational Analysis and Molecular Dynamics Simulations

For a relatively rigid molecule like this compound, conformational analysis is straightforward as the isothiazole ring is planar. The primary focus of such studies would be the rotational barrier of the cyano group, although this is generally low.

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in different environments, such as in various solvents or in the presence of other molecules. MD simulations, which model the movement of atoms over time, can provide insights into intermolecular interactions, solvation effects, and the dynamic behavior of the molecule. For instance, simulations could elucidate how solvent molecules arrange around the polar regions of the compound.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the elucidation of reaction pathways.

Transition State Characterization and Reaction Pathway Elucidation

For reactions involving this compound, such as nucleophilic aromatic substitution at the 3-position, computational methods can be used to model the entire reaction coordinate. This involves locating the transition state structure, which is a maximum on the potential energy surface, and calculating its energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For example, a computational study of the reaction between a related isothiazole dioxide and a nucleophile detailed an addition-elimination mechanism. Similar studies for this compound would likely investigate the attack of a nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion. DFT calculations would be used to optimize the geometries of the reactants, the intermediate Meisenheimer complex, the transition state, and the products. By calculating the energies of these species, the reaction's thermodynamic and kinetic feasibility can be assessed.

Solvent Effects in Reaction Mechanisms

The choice of solvent can profoundly influence the reaction rates and mechanisms of chemical transformations involving polar molecules like this compound. While specific computational studies on the solvent effects for this particular compound are not extensively documented in publicly available literature, general principles of physical organic chemistry and theoretical investigations on related heterocyclic systems allow for a robust qualitative and semi-quantitative analysis.

Solvent effects are broadly categorized into non-specific and specific interactions. Non-specific interactions are primarily associated with the bulk properties of the solvent, such as the dielectric constant (ε), while specific interactions involve direct associations between solvent and solute molecules, such as hydrogen bonding.

General Principles of Solvent Effects on Reactions

The influence of a solvent on reaction rates is often rationalized by considering the relative stabilization of the reactants and the transition state. According to Hughes-Ingold rules, an increase in solvent polarity will:

Accelerate reactions where the transition state is more polar (more charge-separated) than the reactants.

Decelerate reactions where the transition state is less polar than the reactants.

Have a minimal effect on reactions where there is little change in polarity between the reactants and the transition state.

For a molecule like this compound, which possesses a significant dipole moment due to the presence of electronegative chlorine, nitrogen, and sulfur atoms, as well as the cyano group, solvent polarity is expected to play a crucial role in its reactivity.

Hypothetical Application to Reactions of this compound

Let us consider a hypothetical nucleophilic substitution reaction at the C-3 position of this compound. The reaction mechanism could proceed through an addition-elimination pathway, involving a polar, charge-delocalized intermediate. The solvent's ability to stabilize this charged intermediate would significantly impact the reaction's activation energy.

Polar protic solvents, such as water and alcohols, can stabilize both anions and cations effectively through hydrogen bonding and dipole-dipole interactions. Polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (ACN), are also effective at solvating cations but are less effective at solvating anions compared to protic solvents.

The following interactive data table illustrates the dielectric constants of various common solvents, which is a key indicator of their polarity and potential to influence reactions of polar substrates like this compound.

| Solvent | Dielectric Constant (ε) at 20°C | Solvent Type | Expected Effect on a Hypothetical Polar Transition State |

| Water | 80.1 | Polar Protic | Strong Stabilization |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | Significant Stabilization |

| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Moderate Stabilization |

| Methanol | 33.0 | Polar Protic | Moderate Stabilization |

| Ethanol | 24.5 | Polar Protic | Moderate Stabilization |

| Dichloromethane (B109758) (DCM) | 9.1 | Polar Aprotic | Weak Stabilization |

| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Weak Stabilization |

| Toluene | 2.4 | Nonpolar | Minimal Stabilization |

| Hexane | 1.9 | Nonpolar | Negligible Stabilization |

This table is for illustrative purposes. The actual effect of a solvent depends on a combination of factors, not just the dielectric constant.

Computational Approaches to Modeling Solvent Effects

Modern computational chemistry offers powerful tools to investigate solvent effects on reaction mechanisms. The two primary approaches are explicit and implicit solvation models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method can provide a detailed picture of specific interactions like hydrogen bonding but is computationally very expensive, limiting its application to a small number of solvent molecules.

Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. Popular continuum models include the Polarizable Continuum Model (PCM). This approach is computationally less demanding and is widely used to predict how a solvent's polarity will affect the energies of reactants, products, and transition states.

For a molecule like this compound, a computational study employing a continuum model could effectively predict the trend of reaction rates in different solvents for reactions where general polarity effects are dominant. For reactions where specific hydrogen bonding with the nitrile or isothiazole nitrogen is crucial, an explicit or mixed explicit/implicit model would be more appropriate to accurately capture the energetics of the reaction pathway. Studies on other nitrile-containing heterocycles have shown that the inclusion of a few explicit solvent molecules in the computational model can significantly improve the accuracy of the predicted activation barriers, especially in protic solvents. nih.gov

Strategic Applications of 3 Chloroisothiazole 4 Carbonitrile As a Chemical Building Block

Precursor in Complex Heterocyclic Synthesis

The strategic placement of reactive functional groups on the 3-chloroisothiazole-4-carbonitrile framework makes it an ideal starting material for the synthesis of more intricate heterocyclic systems. The chlorine atom at the 3-position is susceptible to nucleophilic displacement, while the cyano group at the 4-position can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Integration into Fused Ring Systems

A key application of this compound is its use in the construction of fused heterocyclic systems, where the isothiazole (B42339) ring is annulated with other ring structures. This is often achieved through reactions that involve both the chlorine and cyano functionalities, or by leveraging the reactivity of the isothiazole ring itself. For instance, the chlorine atom can serve as a leaving group in intramolecular cyclization reactions, leading to the formation of isothiazolo-fused heterocycles. While specific examples directly utilizing this compound are not extensively documented in readily available literature, the principles of using halo-isothiazoles as precursors for fused systems are well-established.

Diversification of Isothiazole Architectures

The inherent reactivity of this compound allows for the straightforward introduction of various substituents onto the isothiazole core, leading to a diverse range of novel isothiazole architectures. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups at the 3-position.

A notable example of diversification, although demonstrated on the isomeric 3-chloroisothiazole-5-carbonitrile, is the palladium-catalyzed C-H arylation. In a study, 3-chloroisothiazole-5-carbonitrile was successfully coupled with 1-iodo-4-methylbenzene in the presence of a palladium catalyst to yield 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile. mdpi.com This type of cross-coupling reaction highlights the potential to introduce aryl and heteroaryl groups onto the isothiazole ring, significantly expanding the accessible chemical space. The multifunctional nature of the resulting arylated isothiazoles makes them valuable scaffolds for further synthetic transformations. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| 3-chloroisothiazole-5-carbonitrile | 1-iodo-4-methylbenzene | Pd(Ph3P)2Cl2 | 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile | 60% |

This reaction demonstrates a powerful method for creating carbon-carbon bonds and diversifying the isothiazole structure, a strategy that is, in principle, applicable to this compound.

Scaffold for Advanced Organic Molecular Architecture Development

A scaffold in medicinal chemistry and materials science is a core molecular framework upon which various functional groups can be appended to create a library of compounds with diverse properties. The rigid isothiazole ring of this compound, combined with its orthogonally reactive sites, makes it an excellent scaffold for the development of advanced organic molecular architectures. The ability to selectively modify the 3- and 4-positions allows for the systematic variation of substituents and the fine-tuning of molecular properties. The multifunctional nature of derivatives, such as thiobis(isothiazole-carbonitriles), also positions them as potentially useful synthetic scaffolds. mdpi.com

Role in Synthetic Intermediate Generation

Beyond its direct incorporation into final target molecules, this compound can serve as a crucial intermediate in the synthesis of other valuable building blocks. The cyano and chloro functionalities can be transformed into a wide range of other groups, thereby generating new, highly functionalized intermediates. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The chlorine atom can be replaced through various cross-coupling reactions. A patent describing the conversion of the closely related 3,4-dichloroisothiazole-5-carbonitrile (B93185) to the corresponding carboxylic acid illustrates the utility of the cyano group as a precursor to other functionalities. This transformation is a common and valuable step in organic synthesis, allowing for further elaboration of the molecule.

| Starting Material | Product |

| 3,4-dichloroisothiazole-5-carbonitrile | 3,4-dichloroisothiazole-5-carboxylic acid |

This table illustrates the conversion of a nitrile to a carboxylic acid, a key transformation in generating new synthetic intermediates.

Q & A

How can the crystal structure of 3-Chloroisothiazole-4-carbonitrile be determined using X-ray crystallography?

Level: Basic

Methodological Answer:

Crystal structure determination involves growing high-quality single crystals via slow evaporation of a solvent (e.g., dichloromethane/hexane mixtures). X-ray diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion. Programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are employed . For halogenated isothiazoles, the chloro-substituent’s strong scattering power aids phase determination. Hydrogen bonding and π-stacking interactions (common in nitrile-containing heterocycles) should be analyzed using tools like ORTEP-3 for visualization . Refinement parameters (R-factors, displacement ellipsoids) must be rigorously validated to ensure accuracy.

What synthetic methodologies are effective for introducing the cyano group in the 4-position of isothiazole derivatives?

Level: Basic

Methodological Answer:

The cyano group can be introduced via:

- Cyclocondensation : Reacting thioamide precursors with chloroacetonitrile under basic conditions.

- Nucleophilic Substitution : Halogen exchange (e.g., using CuCN in DMF) on 4-bromo/chloro-isothiazoles.

- Multi-component Reactions : Utilizing malononitrile as a cyano source in one-pot syntheses with aldehydes and hydrazines, often catalyzed by Fe₃O₄ nanoparticles or ionic liquids .

For example, and describe azide-alkyne cycloadditions involving pyrazole-4-carbonitrile intermediates, highlighting the use of trifluoroacetic acid and azido(trimethyl)silane to stabilize reactive intermediates .

How do intermolecular interactions like C–H⋯N hydrogen bonding influence the solid-state packing of this compound?

Level: Advanced

Methodological Answer:

In the crystal lattice, the nitrile group participates in C–H⋯N hydrogen bonds (e.g., C(4)–H⋯N(1) interactions) and π-stacking between aromatic rings. These interactions dictate packing motifs (e.g., herringbone vs. layered arrangements). For precise analysis:

Generate Hirshfeld surfaces using CrystalExplorer to quantify interaction contributions.

Compare with analogous structures (e.g., 1,3-thiazole-4-carbonitrile, where C–H⋯N bonds and π-stacking stabilize a monoclinic lattice ).

Use SHELXL to refine hydrogen atom positions and validate bond distances (typical H⋯N distances: 2.5–2.7 Å) .

What challenges arise in refining the crystal structure of halogenated isothiazole carbonitriles using SHELXL?

Level: Advanced

Methodological Answer:

Key challenges include:

- Disorder : The chloro and cyano groups may exhibit positional disorder, requiring split-site refinement.

- Thermal Motion : High anisotropy in displacement parameters for chlorine atoms, addressed using ISOR or DELU constraints in SHELXL .

- Twinned Data : Common in polar space groups; TWIN and BASF commands in SHELXL can model twin fractions.

For example, notes SHELXL’s robustness in handling high-resolution data but emphasizes manual intervention for disordered moieties .

How can contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound derivatives be resolved?

Level: Advanced

Methodological Answer:

Contradictions often arise from:

- Tautomerism : Nitrile vs. isonitrile forms can produce conflicting IR (e.g., ν(C≡N) ~2230 cm⁻¹) and NMR signals (e.g., absence of NH protons).

- Solvent Effects : CDCl₃ vs. DMSO-d₆ may shift proton signals (e.g., reports δ = 7.54 ppm for pyrazole-H in CDCl₃, while polar solvents deshield protons ).

Resolution Strategies :

Cross-validate with 13C NMR : Nitrile carbons appear at δ ~110–120 ppm.

Use 2D NMR (HSQC, HMBC) to correlate nitrile carbons with adjacent protons.

Compare IR stretching frequencies with computational data (e.g., DFT simulations at B3LYP/6-31G* level).

What role do catalytic systems play in the cyclization reactions forming this compound?

Level: Advanced

Methodological Answer:

Catalysts accelerate cyclization via:

- Lewis Acid Activation : ZnCl₂ or FeCl₃ polarize carbonyl groups, facilitating nucleophilic attack by sulfur/nitrile precursors.

- Nanoparticle Catalysis : Fe₃O₄ or TiO₂ nanoparticles provide high surface area for one-pot syntheses (e.g., highlights graphene oxide-TiO₂ for pyrazole-4-carbonitrile derivatives ).

- Base-Mediated Cyclization : K₂CO₃ or DBU deprotonates intermediates, promoting ring closure. describes Claisen-Schmidt condensations using alkoxide bases for isoxazole-carbonitrile analogs .

How does the electron-withdrawing chloro substituent affect the reactivity of the isothiazole ring in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

The chloro group at the 3-position:

- Activates the Ring : Enhances electrophilicity at adjacent positions (C-4 and C-5) via inductive effects.

- Directs Substitution : Nucleophiles (e.g., amines, thiols) preferentially attack C-4 due to resonance stabilization from the nitrile group.

notes that 5,5′-thiobis(this compound) forms via sulfide-bridging reactions, where the chloro group facilitates sulfur nucleophile attack . Kinetic studies (e.g., Hammett plots) can quantify substituent effects.

What are the best practices for optimizing reaction conditions to minimize by-products in the synthesis of this compound?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Temperature Control : Slow warming (e.g., 0°C → 50°C) reduces side reactions ( ) .

- Dry Solvents : Anhydrous CH₂Cl₂ or THF prevents hydrolysis of nitrile intermediates.

- Catalytic Additives : TMS-azide () stabilizes reactive intermediates, suppressing polymerization.

- Chromatographic Purification : Use silica gel with gradient elution (e.g., cyclohexane/EtOAc 0–25%) to separate nitrile products from halogenated by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。